Methyl 5-amino-2-methoxy-4-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 5-amino-2-methoxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQTXPYGJTZUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-21-3 | |
| Record name | Benzoic acid, 5-amino-2-methoxy-4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79893-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis Strategies for Methyl 5-amino-2-methoxy-4-nitrobenzoate
The preparation of this highly substituted benzene (B151609) derivative relies on multi-step synthetic pathways that leverage fundamental organic reactions. The choice of starting materials and the sequence of reactions are critical to achieving the correct arrangement of substituents.
One strategic approach to synthesizing compounds like this compound involves the selective reduction of a dinitro precursor. This pathway would begin with a molecule containing two nitro groups, one of which is strategically reduced to an amino group. The challenge in this method lies in achieving chemoselectivity, reducing one nitro group while leaving the other, as well as the ester and ether groups, intact. Various reagents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds. researchgate.net While direct examples for this specific molecule are not prevalent, the principle is a common strategy in the synthesis of amino-nitro aromatic compounds.
A more common and controllable approach involves a sequence of reactions, typically starting with a less substituted benzene derivative. These sequences often involve nitration to introduce the nitro group and esterification to create the methyl ester. scribd.comtruman.edu For example, a synthesis could start from a substituted benzoic acid. This acid would undergo esterification, often through a Fischer esterification process using methanol (B129727) and a strong acid catalyst like sulfuric acid. truman.edu Subsequently, the aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The order of these steps is crucial for directing the substituents to the correct positions.
A plausible multi-step synthesis could be conceptualized as follows:
| Step | Reaction | Reagents | Purpose |
| 1 | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Converts a starting benzoic acid derivative to its corresponding methyl ester. |
| 2 | Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Introduces a nitro group onto the aromatic ring of the methyl ester. orgsyn.org |
| 3 | Reduction | Palladium-on-Carbon (Pd/C), Hydrogen (H₂) | Reduces a nitro group on a precursor to form the final amino group. chemicalbook.com |
This table represents a generalized synthetic sequence.
The position of the nitro group is determined by the directing effects of the substituents already present on the benzene ring during the electrophilic aromatic substitution reaction. rsc.org The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, meaning it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions adjacent (ortho) and opposite (para) to it. Conversely, the methyl ester group (-COOCH₃) is a deactivating meta-director, directing incoming electrophiles to the positions two carbons away (meta). rsc.orgchegg.com
In the synthesis of the target molecule's precursors, the interplay of these directing effects is critical. For instance, if nitrating a precursor such as methyl 2-methoxy-5-aminobenzoate, the powerful ortho-, para-directing influence of both the methoxy and amino groups would guide the incoming nitro group. The position C4 is para to the methoxy group and ortho to the amino group, making it a highly favored site for nitration. The temperature of the reaction must be carefully controlled, as higher temperatures can lead to the formation of undesired isomers. truman.eduorgsyn.org
Catalytic hydrogenation is a key technology in the synthesis of this compound, specifically for the reduction of a nitro group to an amino group. Palladium-on-carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. ua.estaylorandfrancis.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). chemicalbook.comchemicalbook.com
This method is valued for its high selectivity; it effectively reduces the nitro group without affecting other functional groups like the ester or ether. researchgate.net The catalyst can often be recovered and reused, adding to the process's efficiency. researchgate.net Alternative hydrogen sources, known as transfer hydrogenation agents (e.g., formic acid or ammonium (B1175870) formate), can also be used in conjunction with Pd/C. researchgate.net
| Catalyst System | Hydrogen Source | Key Advantages |
| 10% Palladium-on-Carbon | Hydrogen Gas (H₂) | High efficiency, quantitative yields, clean reaction. sciencemadness.org |
| 10% Palladium-on-Carbon | Formic Acid (HCOOH) | Mild, rapid, and selective reduction at room temperature. researchgate.net |
| Palladium Nanoparticles | Carbon Monoxide/Water (CO/H₂O) | High catalytic activity for nitro group reduction. mdpi.com |
Chemical Reactivity and Derivativatization of this compound
The presence of multiple functional groups allows for a range of chemical transformations, enabling its use as a versatile building block for more complex molecules.
The methyl ester group in this compound can be converted back to a carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process yields the corresponding carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to give the final carboxylic acid derivative, 5-amino-2-methoxy-4-nitrobenzoic acid. The reaction conditions, such as temperature and reaction time, can be adjusted to ensure complete conversion.
Amidation Reactions of the Ester Group
The methyl ester group in this compound can be converted into a variety of amide derivatives through amidation reactions. This transformation is typically achieved by reacting the ester with a primary or secondary amine. The direct reaction, known as aminolysis, often requires high temperatures and may result in low yields. To facilitate the reaction under milder conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). researchgate.net This acyl chloride readily reacts with amines to form the desired amide. researchgate.net This two-step process is a common and efficient method for synthesizing N-substituted benzamides. researchgate.netnih.gov The reactivity of the amine and the specific reaction conditions can be tailored to produce a diverse range of amide products.
Table 1: Examples of Amidation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 5-amino-2-methoxy-4-nitrobenzamide | Aminolysis |
| This compound | Primary Amine (R-NH₂) | N-alkyl-5-amino-2-methoxy-4-nitrobenzamide | Aminolysis |
| 5-amino-2-methoxy-4-nitrobenzoic acid (after hydrolysis) | Secondary Amine (R₂NH) + Coupling Agent | N,N-dialkyl-5-amino-2-methoxy-4-nitrobenzamide | Amide Coupling |
| 5-amino-2-methoxy-4-nitrobenzoyl chloride (after conversion) | Aniline (C₆H₅NH₂) | N-phenyl-5-amino-2-methoxy-4-nitrobenzamide | Acylation |
Functional Group Interconversions of the Amino Moiety
The aromatic amino group of this compound is a key site for chemical modification, most notably through diazotization. Treatment of the amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts it into a diazonium salt.
This diazonium salt intermediate is highly versatile and can undergo a variety of substitution reactions, often called Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group. This provides a powerful synthetic route to compounds that are otherwise difficult to prepare. For example, reaction with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. The introduction of a fluoro group can be accomplished using fluoroboric acid (HBF₄) in the Schiemann reaction, while a hydroxyl group can be introduced by heating the diazonium salt solution.
Table 2: Potential Interconversions via Diazonium Salt Intermediate
| Target Functional Group | Reagent(s) | Product Name | Reaction Name |
|---|---|---|---|
| -Cl | CuCl / HCl | Methyl 5-chloro-2-methoxy-4-nitrobenzoate | Sandmeyer Reaction |
| -Br | CuBr / HBr | Methyl 5-bromo-2-methoxy-4-nitrobenzoate | Sandmeyer Reaction |
| -CN | CuCN / KCN | Methyl 5-cyano-2-methoxy-4-nitrobenzoate | Sandmeyer Reaction |
| -OH | H₂O, Heat | Methyl 5-hydroxy-2-methoxy-4-nitrobenzoate | Hydrolysis |
| -F | HBF₄, Heat | Methyl 5-fluoro-2-methoxy-4-nitrobenzoate | Schiemann Reaction |
| -I | KI | Methyl 5-iodo-2-methoxy-4-nitrobenzoate | Substitution |
| -H | H₃PO₂ | Methyl 2-methoxy-4-nitrobenzoate | Deamination |
Further Reduction of the Nitro Group to Diamino Derivatives
The selective reduction of the nitro group in this compound leads to the formation of the corresponding diamino derivative, Methyl 4,5-diamino-2-methoxybenzoate. cymitquimica.com This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as benzimidazoles. google.com
Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is a common and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netchemicalbook.com This method is often clean and provides high yields. chemicalbook.com Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reducing agent for this conversion. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. The successful synthesis of the diamino derivative provides a key building block for further synthetic elaborations. researchgate.net
Table 3: Common Conditions for Nitro Group Reduction
| Reducing Agent/System | Solvent | Typical Conditions | Product |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethyl Acetate | Room Temperature, 15-50 psi H₂ chemicalbook.com | Methyl 4,5-diamino-2-methoxybenzoate |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Methyl 4,5-diamino-2-methoxybenzoate |
| Fe / HCl | Water / Ethanol | Reflux | Methyl 4,5-diamino-2-methoxybenzoate |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Room Temperature to Reflux | Methyl 4,5-diamino-2-methoxybenzoate |
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Methyl 5-amino-2-methoxy-4-nitrobenzoate, distinct signals are expected for each of the nine carbon atoms. The aromatic carbons will resonate in the downfield region, with their chemical shifts significantly influenced by the attached functional groups. The carbonyl carbon of the methyl ester will appear at the lowest field. The carbons of the methoxy (B1213986) and methyl ester groups will be found in the upfield region.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~165-175 |
| Aromatic C-NO₂ | ~140-150 |
| Aromatic C-NH₂ | ~135-145 |
| Aromatic C-OCH₃ | ~150-160 |
| Aromatic C-H | ~100-120 |
| Aromatic C-H | ~95-115 |
| Aromatic C-COOCH₃ | ~110-125 |
| Methoxy (-OCH₃) | ~55-65 |
Chemical Shift Assignments and Correlation to Molecular Structure
The assignment of chemical shifts in both ¹H and ¹³C NMR spectra is based on the electronic environment of each nucleus. In the benzene (B151609) ring of this compound, the amino and methoxy groups are electron-donating, causing an upfield shift (to lower ppm values) for the protons and carbons at the ortho and para positions relative to them. Conversely, the nitro and methyl ester groups are electron-withdrawing, leading to a downfield shift (to higher ppm values) for the nuclei at these positions. This interplay of electronic effects allows for the precise assignment of each signal to its corresponding atom in the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would show characteristic absorption bands for its various functional groups. The amino group would exhibit symmetric and asymmetric N-H stretching vibrations. The nitro group would have strong, distinct symmetric and asymmetric stretching bands. The carbonyl group of the methyl ester will produce a strong absorption peak. The C-O stretching of the ester and ether linkages, as well as C-H stretching of the aromatic and methyl groups, would also be present.
Expected FTIR Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |
| Nitro (N=O) | Asymmetric Stretch | 1500-1570 |
| Nitro (N=O) | Symmetric Stretch | 1300-1370 |
| Carbonyl (C=O) | Stretch | 1700-1730 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200-1275 |
| Ester (C-O) | Stretch | 1000-1300 |
| Aliphatic (C-H) | Stretch | 2850-3000 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group is expected to give a strong Raman signal. The aromatic ring vibrations would also be prominent. The C-H stretching vibrations of the methyl groups would be observable as well.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) spectra and detailed fragmentation analysis for this compound, are not available in published literature. Such analysis would typically confirm the molecular weight of the compound (C9H10N2O5, 226.19 g/mol ) and reveal characteristic fragmentation patterns based on its structure, likely involving the loss of the methyl ester group, methoxy group, or nitro group.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Studies
Published UV-Vis or NIR absorption spectra for this compound could not be found. A UV-Vis spectrum for this compound would be expected to show absorption bands characteristic of its aromatic structure and chromophoric groups (amino, methoxy, and nitro groups). The position and intensity of these bands provide insight into the electronic transitions within the molecule.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
There are no published reports detailing the single crystal X-ray diffraction analysis of this compound. This technique would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.
Powder X-ray Diffraction (PXRD) for Phase Confirmation
No powder X-ray diffraction patterns for this compound have been reported in the available literature. PXRD is used to confirm the crystalline phase and purity of a solid sample.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Without crystallographic data from SCXRD, a detailed analysis of the specific intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, cannot be performed. Such interactions are crucial in determining the packing of molecules in the crystal lattice.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined from its electron density.
A key application of DFT is molecular geometry optimization. scirp.orgresearchgate.net This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation. The calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. nih.govmaterialsciencejournal.org The result of a geometry optimization is a set of atomic coordinates that define the molecule's equilibrium structure, from which bond lengths, bond angles, and dihedral angles can be determined.
Electronic Structure Analysis
Once the optimized geometry of a molecule is obtained, its electronic structure can be analyzed to understand its reactivity, stability, and other chemical properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. oaji.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. oaji.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. The energies of the HOMO and LUMO can also be used to calculate other properties such as ionization potential and electron affinity. oaji.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugation and charge delocalization within the molecule.
These donor-acceptor interactions are quantified by second-order perturbation theory, where a larger interaction energy indicates a stronger delocalization effect. This analysis helps in understanding the stability arising from electron delocalization and the nature of intramolecular charge transfer.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.
The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents regions of neutral potential. By analyzing the MEP map, one can identify the likely sites for chemical reactions.
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. researchgate.net This analysis provides an estimation of the net charge on each atom, which can influence the molecule's polarity, dipole moment, and reactivity. The distribution of atomic charges is crucial for understanding the electrostatic interactions within the molecule and with other molecules.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can also be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). scirp.orgmaterialsciencejournal.org The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule.
Furthermore, conformational analysis can be performed to identify the different possible spatial arrangements of the atoms in a molecule (conformers) and to determine their relative stabilities. This is particularly important for flexible molecules that can exist in multiple conformations, as the most stable conformer will be the most populated at equilibrium and will largely determine the molecule's observed properties.
Thermodynamic Stability and Reaction Pathway Modeling
Extensive searches for computational and theoretical investigations into the thermodynamic stability and reaction pathway modeling of Methyl 5-amino-2-methoxy-4-nitrobenzoate have yielded no specific research findings or data. Currently, there is a lack of published scientific literature detailing the thermodynamic parameters, such as enthalpy of formation, Gibbs free energy, or entropy, for this particular compound.
Similarly, detailed modeling of its reaction pathways, including transition state analysis and reaction kinetics, does not appear to be available in the public domain. Such computational studies are crucial for understanding the compound's reactivity, degradation pathways, and for optimizing its synthesis. The absence of this information indicates a potential area for future research to elucidate the fundamental chemical properties of this compound.
Without experimental or theoretical data, it is not possible to provide a data table on the thermodynamic properties or a detailed analysis of its reaction mechanisms. Further research in the field of computational chemistry is required to establish these parameters.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis
The strategic positioning of reactive functional groups renders Methyl 5-amino-2-methoxy-4-nitrobenzoate an ideal starting material in multi-step organic synthesis. acs.orgnih.gov Chemists utilize the amino group for diazotization or acylation reactions, the nitro group for reduction to a second amino group, and the ester for hydrolysis or amidation. This multi-functionality allows for the controlled and sequential introduction of various molecular fragments, enabling the construction of intricate molecular architectures. acs.org The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, ester) groups influences the reactivity of the aromatic ring, allowing for selective electrophilic and nucleophilic substitution reactions. This versatility makes it a key intermediate in the synthesis of diverse heterocyclic systems and other complex organic structures. nih.gov
Precursor Development for Advanced Pharmaceutical Intermediates
The structural framework of this compound is embedded in numerous biologically active compounds, making it a critical precursor in the pharmaceutical industry.
Quinazoline (B50416) and its derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including significant antitumor properties. researchgate.netnih.gov Many modern anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold, which acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net
The synthesis of these vital quinazoline cores can strategically begin from substituted ortho-amino- or ortho-nitro-aromatic compounds. This compound serves as an excellent precursor for this purpose. A typical synthetic route involves the following key transformations:
Reduction of the Nitro Group: The nitro group at the C4 position is selectively reduced to an amino group, yielding a diamino-substituted benzene (B151609) derivative. This transformation is crucial as it creates the necessary ortho-phenylenediamine moiety.
Cyclization: The resulting diamine can then be cyclized with a suitable one-carbon source, such as formamidine, formic acid, or an appropriate aldehyde, to form the pyrimidine (B1678525) ring of the quinazoline system. organic-chemistry.org
Functionalization: Further chemical modifications can be performed on the quinazoline core to introduce various substituents, ultimately leading to the desired potent and selective antitumor agents. researchgate.netnih.gov
The methoxy (B1213986) group on the precursor molecule is often retained in the final drug structure, where it can play a role in binding to the target enzyme. researchgate.net
Table 1: Key Reactions in Quinazoline Synthesis from Substituted Anilines
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Nitro Reduction | Na₂S₂O₄, H₂/Pd, or SnCl₂/HCl | To form the essential ortho-diamine intermediate. |
| 2 | Cyclocondensation | Formic acid, Triethyl orthoformate, or Aldehydes | To construct the core pyrimidine ring of the quinazoline. |
| 3 | Aromatization | Oxidation (e.g., air, MnO₂) if a dihydroquinazoline (B8668462) is formed | To yield the stable aromatic quinazoline system. |
| 4 | Substitution | Nucleophilic substitution at C4 (e.g., with anilines) | To install the pharmacophore required for EGFR inhibition. |
The benzimidazole (B57391) scaffold is another critical pharmacophore found in a wide range of medicinally important compounds. google.com The synthesis of benzimidazoles often begins with an ortho-phenylenediamine precursor. This compound can be readily converted into a suitable intermediate for benzimidazole synthesis. pcbiochemres.com
A common and efficient method is the one-pot reductive cyclization. researchgate.netmdpi.com In this approach, the nitro group of a substituted o-nitroaniline is reduced in situ to an amino group in the presence of an aldehyde. The newly formed ortho-diamine then immediately condenses with the aldehyde to form the benzimidazole ring. nih.gov Starting with this compound, a subsequent reduction of its primary nitro group would yield the necessary ortho-phenylenediamine structure, poised for cyclization with various aldehydes or carboxylic acids to generate a library of substituted benzimidazoles. mdpi.com
Recent research has highlighted the neuroprotective potential of heterocyclic compounds, particularly quinazoline and benzimidazole derivatives. acs.orgnih.govnih.gov These compounds have shown promise in preclinical models for treating neurodegenerative conditions like Alzheimer's disease by targeting pathways involved in oxidative stress and neuroinflammation. acs.orgnih.govbenthamdirect.com
Given that this compound is a versatile precursor for both quinazoline and benzimidazole ring systems, it represents a valuable starting point for the synthesis of novel neuroprotective agents. researchgate.netpcbiochemres.comresearchgate.net By first synthesizing these core heterocyclic structures from the title compound, subsequent modifications can be made to optimize their activity against neurological targets. Studies have shown that specific benzimidazole derivatives can reduce neuronal toxicity by modulating inflammatory cytokines and antioxidant enzymes. nih.govnih.govresearchgate.net Similarly, certain quinazolinone derivatives have demonstrated significant neural cell protection in laboratory models. researchgate.netnih.gov This establishes a clear strategic pathway from this compound to potentially therapeutic neuroprotective compounds.
Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and heart failure. Many of these drugs, such as candesartan (B1668252) and telmisartan, feature a benzimidazole core. The synthesis of these complex molecules relies on the availability of appropriately substituted benzimidazole intermediates.
Research into new antihypertensive agents has explored the development of 5-nitro-benzimidazole derivatives as potential Angiotensin II receptor antagonists. The synthetic route to these compounds involves the cyclization of 4-nitro-1,2-phenylenediamine with various aldehydes. This compound is a logical precursor to the required 4-nitro-ortho-phenylenediamine intermediate through chemical modification of its existing amino and ester groups, followed by reduction. The synthesis of such nitro-substituted benzimidazoles from this precursor could lead to novel ARBs with unique pharmacological profiles. nih.gov
Role in the Production of Dyes and Pigments
The amino group on the aromatic ring of this compound makes it, and its close derivatives, suitable for use in the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–).
The synthesis of an azo dye involves a two-step process:
Diazotization: The primary aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. The compound 2-Methoxy-5-nitroaniline, a close structural analog of the title compound, is an effective diazo component.
Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. This electrophilic substitution reaction forms the azo bridge and creates the final colored dye molecule.
The specific shade of the dye, ranging from yellow and orange to red and brown, is determined by the exact chemical structures of both the diazo and coupling components. The substituents on the aromatic rings (like the methoxy and nitro groups on the precursor) play a crucial role in modifying the electronic properties of the molecule and, consequently, its color and fastness properties.
Contributions to Advanced Materials and Optoelectronics
Exploration of Nonlinear Optical (NLO) Properties
There is no available research data detailing the exploration of nonlinear optical (NLO) properties specifically for this compound. The NLO characteristics of organic molecules are highly dependent on their specific molecular structure, including the nature and arrangement of electron-donating and electron-withdrawing groups. While the amino and methoxy groups act as electron donors and the nitro group as a strong electron acceptor—a combination that can lead to significant NLO responses in other molecules—without experimental studies such as Z-scan or Kurtz-Perry powder technique, any discussion of its NLO properties would be purely speculative.
Organic Single Crystal Growth for Device Fabrication
Similarly, there are no published studies on the successful growth of organic single crystals of this compound for the purpose of device fabrication. The ability to grow high-quality single crystals is a prerequisite for evaluating many solid-state properties and for applications in optoelectronic devices. Techniques such as slow evaporation solution growth are commonly employed for similar organic compounds, but reports of their application to this specific compound are absent from the scientific literature.
Applications in Agrochemical Development
Nitroaromatic compounds are well-established precursors and intermediates in the synthesis of various agrochemicals, including herbicides, pesticides, and fungicides. The functional groups present in this compound—an amine, a methoxy group, and a nitro group on a benzoate (B1203000) backbone—suggest its potential as a building block for more complex agrochemical structures. However, no specific synthetic routes originating from this compound or detailing its use in the development of new agrochemicals have been documented in the available research. The general role of benzoic acid derivatives as plant growth regulators is known, but this cannot be directly attributed to this compound without dedicated studies.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of Methyl 5-amino-2-methoxy-4-nitrobenzoate will likely focus on moving beyond traditional nitration and esterification methods, which often involve harsh reagents and generate significant waste.
One promising avenue is the exploration of greener nitration techniques . Traditional methods often employ a mixture of concentrated nitric and sulfuric acids, posing environmental and safety concerns. google.comtruman.edu Future methodologies could leverage solid acid catalysts, such as zeolites or clays, which are reusable and can lead to higher selectivity, thus minimizing the formation of unwanted byproducts. nih.gov Another approach involves the use of milder nitrating agents like dinitrogen pentoxide in more environmentally friendly solvents, which can reduce acidic waste and allow for reactions under less harsh conditions. nih.gov
Furthermore, the development of catalytic syntheses for substituted nitrobenzoates is a key area of interest. nih.gov Electrocatalytic reduction of nitroarenes to their corresponding anilines has shown high selectivity and can be performed in aqueous solutions at room temperature, offering a more sustainable alternative to traditional reduction methods. nih.govacs.org Additionally, direct cyanation of benzoic acids through paired electrosynthesis presents a novel, green method that avoids toxic reagents and expensive catalysts. rsc.org Research into applying these principles to the synthesis of this compound could lead to more atom-economical and sustainable production processes.
A summary of potential sustainable synthetic approaches is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Solid Acid Catalysis | Reusability of catalyst, higher regioselectivity, reduced waste. | Development of tailored catalysts for the specific nitration of the parent benzoate (B1203000). |
| Milder Nitrating Agents | Reduced hazardous waste, milder reaction conditions, increased functional group tolerance. | Optimization of reaction conditions using agents like dinitrogen pentoxide. |
| Electrocatalysis | High selectivity, use of aqueous media, ambient temperature operation. | Application to the specific reduction of the nitro group in the presence of other functionalities. |
| Paired Electrosynthesis | Avoidance of toxic reagents and expensive catalysts, direct functionalization. | Exploration of direct amination and methoxylation of a suitable nitrobenzoate precursor. |
Advanced Functionalization Strategies for Selectivity and Efficiency
The inherent reactivity of the aromatic ring and its substituents in this compound offers numerous possibilities for advanced functionalization. Future research will likely concentrate on achieving high levels of selectivity and efficiency in modifying this core structure to generate a diverse library of derivatives.
A key area of investigation will be regioselective C-H functionalization . This powerful technique allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.com The use of directing groups can control the position of functionalization on the aromatic ring. rsc.orgsemanticscholar.org For instance, the amino group in this compound could potentially direct functionalization to its ortho positions. Research into removable or traceless directing groups would further enhance the synthetic utility of this approach. researchgate.net
The nitro group itself can serve as a handle for functionalization . Recent progress has shown that the nitro group can be displaced or can promote the functionalization of adjacent positions. nih.gov This opens up avenues for introducing a wide range of substituents at the C4 position, leading to novel molecular architectures. Furthermore, the reductive functionalization of nitro compounds using catalysis offers a pathway to introduce new functionalities while simultaneously transforming the nitro group. acs.orgcardiff.ac.uk
The table below outlines potential advanced functionalization strategies:
| Functionalization Strategy | Target Position | Potential Transformations |
|---|---|---|
| Directed C-H Functionalization | Positions ortho to the amino group | Arylation, alkylation, halogenation, etc. |
| Nitro-Group Mediated Functionalization | C4 position (adjacent to the nitro group) | Nucleophilic aromatic substitution, introduction of various carbon and heteroatom substituents. |
| Reductive Functionalization | C4 position (transformation of the nitro group) | Formation of new C-N or C-C bonds with simultaneous reduction of the nitro group. |
Computational Design and Prediction of Derivatives with Enhanced Properties
The integration of computational chemistry and machine learning is revolutionizing materials and drug discovery. For this compound, in silico methods will be instrumental in guiding the synthesis of new derivatives with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish correlations between the molecular structure of derivatives and their biological or material properties. nih.govscispace.com By analyzing the effects of different substituents on a desired activity, QSAR models can predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov This approach has been successfully applied to various classes of organic compounds, including benzothiazole (B30560) and iminochromene derivatives. nih.govscispace.com
Molecular modeling and docking studies will be crucial for designing derivatives with specific biological targets in mind. researchgate.net These techniques can predict how a molecule will bind to a protein or other biological macromolecule, providing insights into its potential therapeutic efficacy. This is particularly relevant in medicinal chemistry, where the goal is to design highly potent and selective drugs.
Furthermore, Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of this compound and its derivatives. scispace.com This information can be used to predict reaction outcomes, rationalize observed selectivities, and design molecules with specific electronic or optical properties.
The following table summarizes the key computational approaches and their potential impact:
| Computational Method | Application | Expected Outcome |
|---|---|---|
| QSAR Modeling | Prediction of biological activity or material properties. | Identification of key structural features for enhanced performance, prioritization of synthetic targets. |
| Molecular Docking | Design of molecules for specific biological targets. | Prediction of binding modes and affinities, rational design of more potent and selective compounds. |
| DFT Calculations | Understanding of electronic structure and reactivity. | Prediction of reaction mechanisms, design of molecules with tailored electronic and optical properties. |
Expansion of Applications in Emerging Interdisciplinary Fields
The unique combination of functional groups in this compound makes it a versatile building block for applications in a variety of emerging interdisciplinary fields.
In materials science , nitroaromatic compounds are known to influence the properties of organic electronic materials. mcgill.ca The electron-withdrawing nature of the nitro group, combined with the electron-donating amino and methoxy (B1213986) groups, could lead to interesting charge-transfer properties. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as functional dopants in polymer semiconductors. The functionalization of carbon materials with such molecules can also impart specific properties for applications in catalysis and sensing. mdpi.commdpi.com
In medicinal chemistry , the nitroaromatic scaffold is present in a number of approved drugs. google.com The diverse functionalities of this compound make it an attractive starting point for the synthesis of novel bioactive molecules. For example, it could serve as a precursor for the synthesis of lenalidomide (B1683929) analogues, a class of drugs used in the treatment of certain cancers. google.com The aminobenzoate substructure is also a known chemoattractant for certain bacteria, suggesting potential applications in microbiology. nih.gov
The development of functional materials for catalysis and adsorption is another promising area. mdpi.com The amino and nitro groups could act as binding sites for metal ions, leading to the formation of novel catalysts or materials for the selective adsorption of pollutants. The versatility of this compound as a synthetic intermediate will be key to unlocking these future applications.
The table below highlights potential interdisciplinary applications:
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Organic electronics (OLEDs, OPVs), functional dopants. | Tunable electronic properties due to the combination of electron-donating and -withdrawing groups. |
| Medicinal Chemistry | Synthesis of novel drug candidates (e.g., anticancer agents). | The nitroaromatic and aminobenzoate motifs are present in known bioactive molecules. |
| Environmental Science | Development of catalysts and adsorbents. | The functional groups can act as coordination sites for metal ions or binding sites for pollutants. |
Q & A
Q. What are the recommended synthetic routes for Methyl 5-amino-2-methoxy-4-nitrobenzoate, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
Methoxy Introduction : Start with methyl 2-hydroxybenzoate, using methylating agents like dimethyl sulfate under alkaline conditions.
Nitration : Introduce the nitro group at position 4 using mixed HNO₃/H₂SO₄. The methoxy group at position 2 directs nitration to position 4 due to its strong para-directing effect .
Amination : Reduce the nitro group at position 5 (if pre-installed) or introduce via nucleophilic substitution using ammonia/amine sources. Protecting groups (e.g., acetyl) may be required to prevent side reactions during nitration .
Regioselectivity Challenges : Competing directing effects (e.g., methoxy vs. ester groups) can lead to byproducts. Use steric hindrance or temperature modulation to favor desired positions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the methoxy singlet (~δ 3.8–4.0 ppm), aromatic protons split by substituents (e.g., nitro at δ 8.0–8.5 ppm), and amine protons (if free, δ 5.0–6.0 ppm, broad).
- ¹³C NMR : Ester carbonyl (~δ 165–170 ppm), nitro-substituted carbons (~δ 140–150 ppm) .
- IR : Nitro group asymmetric stretching (~1520 cm⁻¹), ester C=O (~1720 cm⁻¹), and amine N-H (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –NO₂ groups) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid latex due to permeability risks .
- Ventilation : Work in a fume hood to minimize inhalation of nitro compound vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?
- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds into patterns (e.g., chains, rings). Steps:
X-ray Diffraction : Obtain high-resolution crystal data.
SHELXL Refinement : Optimize H-atom positions using restraints and constraints .
Software Tools : Programs like Mercury (CCDC) or CrystalExplorer visualize and quantify interactions (e.g., D–H∙∙∙A distances, angles).
Example: The nitro group may act as an acceptor, while the amine and ester carbonyls serve as donors/acceptors, forming R₂²(8) motifs .
Q. How should researchers address contradictions in reported crystallographic data or reaction yields?
- Methodological Answer :
- Data Validation : Cross-check with databases (e.g., Cambridge Structural Database) for similar compounds.
- Reproducibility : Standardize reaction conditions (solvent purity, temperature control). For crystallography, ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
- Statistical Analysis : Apply R-factor metrics (e.g., Rint < 0.05) and Hirshfeld surface analysis to resolve structural ambiguities .
Q. What strategies optimize the reduction of the nitro group to amine without side reactions?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol under H₂ pressure (1–3 atm). Monitor pH to avoid over-reduction.
- Chemical Reduction : SnCl₂/HCl or Fe/HCl selectively reduces nitro to amine. Quench with NaHCO₃ to neutralize acidic byproducts.
Side Reaction Mitigation : Protect the ester group via silylation or use milder reducing agents (e.g., Na₂S₂O₄) to prevent hydrolysis .
Q. How can computational methods predict reactivity or spectroscopic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electronic transitions (UV-Vis), vibrational modes (IR), and NMR chemical shifts.
- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., AutoDock Vina).
Example: The nitro group’s electron-withdrawing effect can be quantified via Mulliken charges to predict electrophilic substitution sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
